molecular formula C12H17NOS B1412270 (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide CAS No. 856562-52-2

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Cat. No.: B1412270
CAS No.: 856562-52-2
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-HNNXBMFYSA-N
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Description

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is an organosulfur compound known for its applications in asymmetric synthesis. It is a chiral sulfinamide, which means it has a specific three-dimensional arrangement that makes it useful in creating other chiral molecules. This compound is particularly valuable in the synthesis of amines, where it acts as a chiral auxiliary to control the stereochemistry of the resulting products.

Preparation Methods

The synthesis of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinamide and 4-methylbenzaldehyde.

    Condensation Reaction: The 2-methylpropane-2-sulfinamide is reacted with 4-methylbenzaldehyde under acidic or basic conditions to form the desired sulfinamide. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: The imine group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfinamide can undergo nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides.

Scientific Research Applications

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide has several scientific research applications:

    Asymmetric Synthesis: It is widely used as a chiral auxiliary in the synthesis of chiral amines, which are important intermediates in pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs that require specific stereochemistry for their biological activity.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.

    Material Science: The compound is used in the synthesis of chiral materials with specific optical properties.

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It forms a temporary bond with the substrate, creating a chiral environment that directs the stereochemistry of the reaction. This ensures that the resulting product has the desired three-dimensional arrangement. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide can be compared with other chiral sulfinamides such as:

    tert-Butanesulfinamide:

    N-tert-Butylsulfinyl imines: These compounds are used similarly in the synthesis of chiral amines and other chiral molecules.

The uniqueness of this compound lies in its specific structure, which provides distinct stereochemical outcomes in reactions compared to other sulfinamides.

Properties

IUPAC Name

(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHJZHMIYCJTP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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